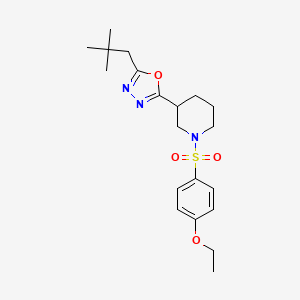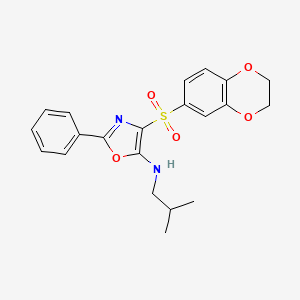
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are often used in the development of pharmaceuticals
Vorbereitungsmethoden
The synthesis of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves multiple steps, starting with the preparation of the piperidine ring. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can be used to afford a series of enantiomerically enriched piperidines . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained in good yields. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperidine derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects . Industrially, this compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Compared to other piperidine derivatives, 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is unique due to its specific structural features, such as the ethoxyphenyl and neopentyl groups. Similar compounds include other piperidine derivatives like 2,5-disubstituted piperidines and 2,6-disubstituted piperidines, which also exhibit a range of pharmacological activities
Eigenschaften
CAS-Nummer |
1170972-56-1 |
|---|---|
Molekularformel |
C20H29N3O4S |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropyl)-5-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H29N3O4S/c1-5-26-16-8-10-17(11-9-16)28(24,25)23-12-6-7-15(14-23)19-22-21-18(27-19)13-20(2,3)4/h8-11,15H,5-7,12-14H2,1-4H3 |
InChI-Schlüssel |
NVZYHMJVGCWXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)





![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)
![N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide](/img/structure/B14125569.png)

![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)

